molecular formula C16H19ClN2O3 B11613828 2-(4-Chlorophenyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide

2-(4-Chlorophenyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide

Cat. No.: B11613828
M. Wt: 322.78 g/mol
InChI Key: LOTHFRPGBMKGEB-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[45]dec-1-en-6-one 1-oxide is a spirocyclic compound with a unique structure that includes a spiro junction, a hydroxyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide typically involves the reaction of a chlorophenyl derivative with a spirocyclic precursor under specific conditions. The reaction often requires the use of a base to facilitate the formation of the spirocyclic structure and the introduction of the hydroxyl group. Common reagents used in the synthesis include chlorophenyl derivatives, spirocyclic precursors, and bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the spirocyclic structure.

    Substitution: The chlorophenyl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution of the chlorophenyl group may introduce new functional groups such as nitro, amino, or alkyl groups.

Scientific Research Applications

2-(4-Chlorophenyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.5]dec-1-en-6-one: Lacks the 1-oxide group, which may affect its reactivity and biological activity.

    2-(4-Chlorophenyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.5]dec-1-en-6-one 1,1-dioxide: Contains an additional oxide group, which may enhance its oxidative properties.

Uniqueness

The presence of the 1-oxide group in 2-(4-Chlorophenyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide distinguishes it from similar compounds and may confer unique chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H19ClN2O3

Molecular Weight

322.78 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-hydroxy-2,2-dimethyl-4-oxido-1-aza-4-azoniaspiro[4.5]dec-3-en-6-one

InChI

InChI=1S/C16H19ClN2O3/c1-15(2)14(11-6-8-12(17)9-7-11)18(21)16(19(15)22)10-4-3-5-13(16)20/h6-9,22H,3-5,10H2,1-2H3

InChI Key

LOTHFRPGBMKGEB-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=[N+](C2(N1O)CCCCC2=O)[O-])C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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